molecular formula C17H20N2O13 B14445147 4,4',4'',4'''-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) CAS No. 75334-27-9

4,4',4'',4'''-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid)

Cat. No.: B14445147
CAS No.: 75334-27-9
M. Wt: 460.3 g/mol
InChI Key: GIKWLJJYOUZRSH-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple oxobutanoic acid groups linked by a carbonyldinitrilo moiety. Its chemical formula is C20H24N2O12.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) typically involves multi-step organic reactions. One common method is the condensation reaction between succinic anhydride and a suitable amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoic acid: This compound has a similar oxobutanoic acid structure but differs in its substituents.

    4-(4-Methoxyphenyl)-4-oxobutanoic acid: Another similar compound with a methoxy group instead of the carbonyldinitrilo moiety.

Uniqueness

4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) is unique due to its multiple oxobutanoic acid groups linked by a carbonyldinitrilo moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

75334-27-9

Molecular Formula

C17H20N2O13

Molecular Weight

460.3 g/mol

IUPAC Name

4-[bis(3-carboxypropanoyl)carbamoyl-(3-carboxypropanoyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H20N2O13/c20-9(1-5-13(24)25)18(10(21)2-6-14(26)27)17(32)19(11(22)3-7-15(28)29)12(23)4-8-16(30)31/h1-8H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

GIKWLJJYOUZRSH-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)N(C(=O)CCC(=O)O)C(=O)N(C(=O)CCC(=O)O)C(=O)CCC(=O)O

Origin of Product

United States

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